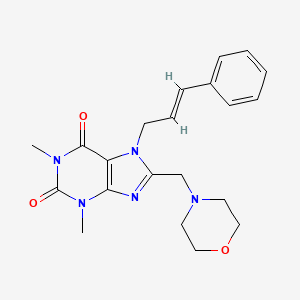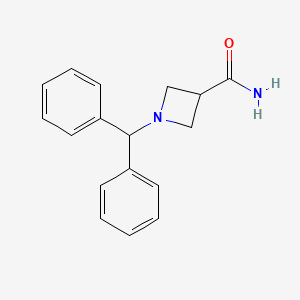
7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a cinnamyl group, two methyl groups, and a morpholinomethyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, often starting from commercially available purine derivatives.
Alkylation: The 1,3-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Cinnamylation: The cinnamyl group is introduced through a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.
Morpholinomethylation: The morpholinomethyl group is added via a Mannich reaction, involving formaldehyde, morpholine, and the purine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the cinnamyl group, converting them to single bonds.
Substitution: The purine core can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated cinnamyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in studies involving purine metabolism and its derivatives. It may serve as a model compound for understanding the interactions of purine-based drugs with biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, particularly in areas where purine analogs are known to be active, such as antiviral or anticancer research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis or degradation, potentially inhibiting or modifying their activity. The cinnamyl and morpholinomethyl groups may enhance binding affinity or specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant properties.
Uniqueness
7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cinnamyl and morpholinomethyl groups differentiates it from other purine derivatives, potentially offering unique interactions with biological targets and novel applications in various fields.
Propiedades
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-23-19-18(20(27)24(2)21(23)28)26(10-6-9-16-7-4-3-5-8-16)17(22-19)15-25-11-13-29-14-12-25/h3-9H,10-15H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIFAHSBBRAIE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2611712.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611714.png)
![1-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2611717.png)
![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)





![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloropyridin-2-yl)ethanediamide](/img/structure/B2611729.png)



